2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride
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Overview
Description
2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Benzylation: The next step is the benzylation of the pyrrolidine ring. This is typically done by reacting the pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Ethanamine Side Chain: The final step involves the introduction of the ethanamine side chain. This can be achieved by reacting the benzylated pyrrolidine with an appropriate alkylating agent such as ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Used in the study of neurotransmitter systems and receptor binding. It is also used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: Used in the production of pharmaceuticals and fine chemicals. It is also used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neurotransmission. It may also interact with enzymes involved in the metabolism of neurotransmitters, affecting their levels and activity in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-(7-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to modulate neurotransmitter systems and receptor activity makes it a valuable tool in the study of neurological disorders and the development of new therapeutic agents. Additionally, its versatility in chemical reactions and applications in various fields of research further highlights its uniqueness.
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPSIYHCLYKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCN)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-99-5 |
Source
|
Record name | 3-Pyrrolidineethanamine, 1-(phenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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